molecular formula C7H2Cl2FN B7985751 2,3-Dichloro-5-fluorobenzonitrile

2,3-Dichloro-5-fluorobenzonitrile

Cat. No.: B7985751
M. Wt: 190.00 g/mol
InChI Key: LVFCLRHSLYZNKL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzonitrile typically involves the selective halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of the hydrogen atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and phase transfer catalysis. The use of efficient catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,3-Dichloro-4-fluorobenzonitrile
  • 2,3-Dichloro-5-bromobenzonitrile

Uniqueness

2,3-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.

Properties

IUPAC Name

2,3-dichloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFCLRHSLYZNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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